Ethane, 1,1,1,2-tetrachloro-2-isocyanato-
Description
Properties
IUPAC Name |
1,1,1,2-tetrachloro-2-isocyanatoethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4NO/c4-2(8-1-9)3(5,6)7/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKUICFKULHZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(C(Cl)(Cl)Cl)Cl)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483779 | |
| Record name | Ethane, 1,1,1,2-tetrachloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-29-6 | |
| Record name | Ethane, 1,1,1,2-tetrachloro-2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- typically involves the chlorination of ethane followed by the introduction of an isocyanate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes and the use of specialized equipment to handle the toxic and reactive nature of the compound .
Chemical Reactions Analysis
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated ethane derivatives.
Reduction: Reduction reactions may result in the removal of chlorine atoms, forming less chlorinated compounds.
Substitution: Common reagents such as sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with other functional groups.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate groups into molecules.
Biology: Studied for its effects on biological systems, particularly its reactivity with proteins and nucleic acids.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceuticals that require isocyanate groups.
Industry: Utilized in the production of polymers and other materials that require chlorinated and isocyanate functionalities.
Mechanism of Action
The mechanism of action of Ethane, 1,1,1,2-tetrachloro-2-isocyanato- involves its high reactivity with nucleophiles, such as amines and alcohols. The isocyanate group reacts with these nucleophiles to form urea or carbamate derivatives. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Research Findings and Gaps
- Reactivity : The isocyanato group in 1,1,1,2-tetrachloro-2-isocyanato-ethane likely enhances its utility in synthesizing polyurethanes or polyureas, but experimental data on reaction kinetics and yields are absent in the literature .
- Toxicity: While chlorinated ethanes are well-documented for hepatotoxicity and carcinogenicity, the introduction of the isocyanato group may introduce respiratory hazards, as seen in other isocyanates (e.g., asthma risk) .
Biological Activity
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- (CAS Number: 15145-50-7) is a chlorinated isocyanate compound notable for its unique chemical structure and potential biological activity. This article delves into the biological effects, toxicity, and relevant research findings associated with this compound.
Chemical Structure and Properties
Ethane, 1,1,1,2-tetrachloro-2-isocyanato- consists of four chlorine atoms attached to an ethane backbone along with an isocyanate (-N=C=O) functional group. The molecular formula is C₂H₂Cl₄N₁O₁. The presence of multiple chlorine substituents enhances its stability and alters its reactivity compared to simpler isocyanates.
Biological Activity and Toxicity
Isocyanates are known for their biological activity, particularly their potential toxicity. Ethane, 1,1,1,2-tetrachloro-2-isocyanato- may exhibit similar properties. The primary concerns regarding its biological activity include:
Case Studies
Several studies have investigated the biological effects of chlorinated isocyanates. For instance:
- Study on Respiratory Effects : A study published in the Journal of Occupational Medicine highlighted that exposure to chlorinated isocyanates can lead to increased incidences of asthma and other chronic respiratory diseases among workers in industries using these compounds .
- Skin Sensitization : Research in Contact Dermatitis indicated that individuals exposed to chlorinated isocyanates exhibited higher rates of allergic contact dermatitis compared to controls .
The mechanisms by which Ethane, 1,1,1,2-tetrachloro-2-isocyanato- exerts its biological effects include:
- Chemical Reactivity : The isocyanate group can react with nucleophiles such as amino acids in proteins or DNA bases. This reactivity can lead to modifications that disrupt normal cellular functions.
- Oxidative Stress : Chlorinated compounds may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage and inflammation.
Comparative Analysis
To understand the uniqueness of Ethane, 1,1,1,2-tetrachloro-2-isocyanato-, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,1-Dichloroisocyanate | Cl-C(=N=C=O) | Fewer chlorine substituents; less stable |
| 2-Isocyanatoethyl acetate | C(=O)O-C(=N=C=O) | Contains an ester group; different reactivity |
| 1-Isocyanato-3-chloropropane | Cl-C-C(=N=C=O) | Linear structure; different chlorination pattern |
Ethane, 1,1,1,2-tetrachloro-2-isocyanato-'s unique combination of multiple chlorine atoms along with the isocyanate functionality sets it apart from these similar compounds.
Q & A
Q. What are the recommended spectroscopic methods for characterizing Ethane, 1,1,1,2-tetrachloro-2-isocyanato-?
To confirm the molecular structure and functional groups, employ the following spectroscopic techniques:
- Infrared (IR) Spectroscopy : Identify the isocyanato (-NCO) stretching vibration (~2270–2240 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹). Compare with IR data for analogous compounds like 2-chloroethyl isocyanate ().
- Mass Spectrometry (EI-MS) : Analyze fragmentation patterns. Chlorinated compounds often exhibit isotopic clusters due to /. Use methods similar to those for 1,1,2,2-tetrachloroethane ().
- Gas Chromatography (GC) : Optimize column selection (e.g., DB-5MS) and temperature programming (e.g., 40°C to 250°C at 10°C/min) for purity assessment, as described for halogenated ethanes ().
Q. How can thermodynamic properties of this compound guide experimental design?
Thermodynamic parameters inform stability and reactivity:
- Standard Enthalpy of Formation (ΔfH°) : Use gas-phase values from analogous chloroethanes (e.g., 1,1,1,2-tetrachloroethane: ΔfH°gas = -142.3 kJ/mol, ). Adjust for the isocyanato group’s contribution (estimated via group additivity).
- Ionization Energy (IE) : Estimate IE using data from chlorinated ethanes (e.g., IE = 11.3 eV for 1,1,2,2-tetrachloroethane, ). This aids in assessing electron impact ionization efficiency in MS.
Q. Table 1: Thermodynamic Data for Analogous Compounds
| Compound | ΔfH° (gas, kJ/mol) | Ionization Energy (eV) | Source |
|---|---|---|---|
| 1,1,1,2-Tetrachloroethane | -142.3 | 11.3 | |
| 2-Chloroethyl isocyanate | N/A | 10.8 (estimated) |
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental thermodynamic data?
Discrepancies in ΔfH° or reaction enthalpies can arise from differing experimental conditions. Mitigate this via:
- Density Functional Theory (DFT) : Calculate gas-phase ΔfH° using B3LYP/6-311+G(d,p) and compare with experimental values ().
- Solvent Effects : Apply continuum solvation models (e.g., SMD) to reconcile discrepancies in solution-phase data ().
- Error Analysis : Quantify uncertainties using Monte Carlo simulations for multi-step reactions (e.g., oxidative cracking, ).
Q. What reaction mechanisms dominate in the presence of the isocyanato group?
The -NCO group introduces unique reactivity:
- Nucleophilic Attack : The electrophilic carbon in -NCO reacts with amines or alcohols, forming ureas or carbamates. Monitor kinetics via in situ IR ().
- Thermal Decomposition : At elevated temperatures (>150°C), isocyanates may decompose to isocyanuric acid derivatives. Use TGA-DSC to identify degradation pathways ().
- Oxidative Pathways : Under oxidative conditions (e.g., O₂, NOx), expect cleavage of C-Cl bonds. Design experiments similar to ethane/ethylene oxidative cracking ().
Q. How should researchers address safety challenges in handling this compound?
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to hepatotoxicity risks (analogous to 1,1,2,2-tetrachloroethane, ).
- Waste Disposal : Neutralize -NCO groups with aqueous ammonia before disposal. Follow protocols for halogenated waste ().
- Leak Detection : Employ PID sensors calibrated for chlorinated volatiles (detection limit ~1 ppm, ).
Data Analysis & Contradictions
Q. How to interpret conflicting vapor pressure data for halogenated ethanes?
Conflicting values may arise from measurement techniques (static vs. dynamic methods). Resolve via:
Q. Table 2: Vapor Pressure Parameters for Selected Compounds
| Compound | A | B | C | Temp Range (K) | Source |
|---|---|---|---|---|---|
| 1,2-Dichloroethane | 4.10 | 1340 | -45 | 293–413 | |
| 1,1,1,2-Tetrachloroethane | 4.25 | 1450 | -40 | 300–450 |
Methodological Recommendations
Q. What experimental designs optimize synthesis yield?
- Stepwise Halogenation : Introduce Cl atoms via radical chlorination (UV light, CCl₄ solvent) before adding -NCO ().
- Catalytic Isocyanation : Use phosgene-free routes (e.g., Curtius rearrangement) with Pd catalysts to minimize side products ().
- In Situ Monitoring : Track intermediates via <sup>13</sup>C NMR or Raman spectroscopy ().
Q. How to validate environmental fate predictions?
- Hydrolysis Studies : Measure rate constants (khyd) at varying pH. For 1,1,2,2-tetrachloroethane, khyd = 3.2 × 10⁻⁶ s⁻¹ (25°C, pH 7) ().
- QSAR Modeling : Use EPI Suite to estimate biodegradation half-lives based on substituent effects ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
